

spectroscopic data for 4-decyne (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name:	4-Decyne
Cat. No.:	B165688

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Spectroscopic Data for 4-Decyne: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for **4-decyne**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Data Presentation

The following tables summarize the key spectroscopic data for **4-decyne**.

¹H NMR (Proton NMR) Data (Predicted)

Due to the symmetry of **4-decyne** ($C_4H_9-C\equiv C-C_4H_9$), the molecule is expected to show four distinct proton signals. The chemical shifts (δ) are predicted based on typical values for similar chemical environments.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Protons (Label)	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-1, H-10	~ 0.9	Triplet	6H
H-2, H-9	~ 1.4	Sextet	4H
H-3, H-8	~ 1.5	Quintet	4H
H-5, H-6	~ 2.1	Triplet	4H

Predicted spectrum in CDCl_3 .

^{13}C NMR (Carbon NMR) Data (Predicted)

Given the symmetry of **4-decyne**, five unique carbon signals are expected. The predicted chemical shifts are based on standard values for alkanes and alkynes.[\[4\]](#)[\[5\]](#)

Carbon (Label)	Chemical Shift (δ , ppm)
C-1, C-10	~ 13.7
C-2, C-9	~ 22.3
C-3, C-8	~ 31.5
C-5, C-6	~ 19.0
C-4, C-7 (Alkyne)	~ 80.5

Predicted spectrum in CDCl_3 .

IR (Infrared) Spectroscopy Data

As an internal alkyne, **4-decyne** is expected to show the following characteristic absorption bands. Symmetrical internal alkynes may have a very weak or absent $\text{C}\equiv\text{C}$ stretching peak.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Functional Group	Absorption Range (cm ⁻¹)	Intensity
C-H (sp ³ stretch)	2850-3000	Strong
C≡C (stretch)	2100-2260	Weak to absent
C-H (bend)	1375-1470	Medium

Mass Spectrometry (MS) Data

The mass spectrum of **4-decyne** obtained by electron ionization (EI) shows a molecular ion peak and a series of fragment ions.^[9] The molecular weight of **4-decyne** is 138.25 g/mol .^[9]

m/z	Relative Intensity (%)	Possible Fragment
138	5	[M] ⁺ (Molecular Ion)
109	25	[M - C ₂ H ₅] ⁺
95	40	[M - C ₃ H ₇] ⁺
81	100	[M - C ₄ H ₉] ⁺ (Base Peak)
67	75	[C ₅ H ₇] ⁺
55	60	[C ₄ H ₇] ⁺
41	85	[C ₃ H ₅] ⁺
29	50	[C ₂ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure of **4-decyne**.

Methodology:

- Sample Preparation: A sample of **4-decyne** (5-25 mg for ^1H , 50-100 mg for ^{13}C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.[10] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition for ^1H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is typically used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- Data Acquisition for ^{13}C NMR: The spectrometer is tuned to the carbon-13 frequency. A standard pulse program with proton decoupling is used to simplify the spectrum to single lines for each unique carbon.[11][12] Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[10]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal at 0 ppm. For ^1H NMR, the signals are integrated to determine the relative number of protons.

FTIR Spectroscopy

Objective: To identify the functional groups present in **4-decyne**.

Methodology:

- Sample Preparation: For a neat liquid sample like **4-decyne**, the Attenuated Total Reflectance (ATR) or transmission method can be used.[13][14]
 - ATR: A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
 - Transmission: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[15]

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plates is recorded. The sample is then placed, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm^{-1}).^[13] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}). The characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry

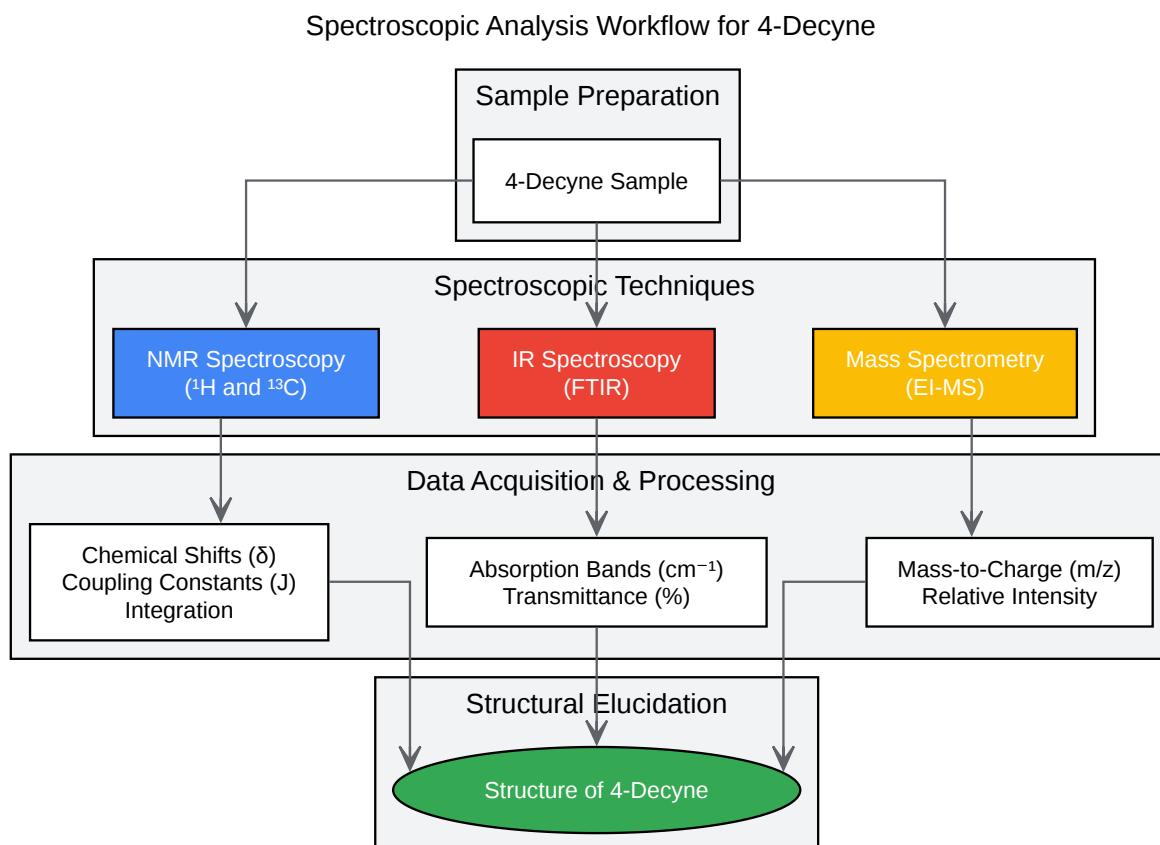
Objective: To determine the molecular weight and fragmentation pattern of **4-decyne**.

Methodology:

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- Ionization: Electron Ionization (EI) is a common method for volatile, non-polar compounds like **4-decyne**.^{[16][17]} The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+).^[18]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z . The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.^[19]

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **4-decyne**.



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Spectroscopic Analysis Workflow

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